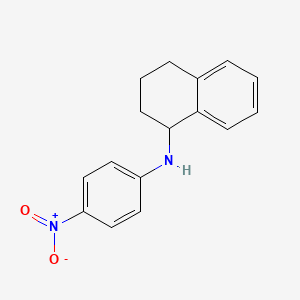
N-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine (commonly referred to as UCI-30002) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
- Molecular Formula : C16H16N2O2
- Molecular Weight : 268.31 g/mol
- IUPAC Name : this compound
- Purity : Typically 95%.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act through mechanisms involving oxidative stress and nitrosative stress pathways. These pathways are crucial in the modulation of cellular responses in various diseases, including cancer and infectious diseases .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that the nitrophenyl group plays a critical role in enhancing its anticancer properties.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT29 (Colon Cancer) | 15.5 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 22.3 | Cell cycle arrest |
| A549 (Lung Cancer) | 18.7 | Inhibition of proliferation |
These findings suggest that the compound may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. It was evaluated against a panel of bacterial strains using standard agar diffusion methods.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 14 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
The results indicate that the compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Efficacy in Animal Models
A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups. The treatment was well tolerated with minimal side effects observed.
Case Study 2: In Vivo Antimicrobial Assessment
Another study assessed the efficacy of this compound in a mouse model infected with Staphylococcus aureus. The treated group showed a statistically significant reduction in bacterial load compared to untreated controls.
Eigenschaften
Molekularformel |
C16H16N2O2 |
|---|---|
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
N-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C16H16N2O2/c19-18(20)14-10-8-13(9-11-14)17-16-7-3-5-12-4-1-2-6-15(12)16/h1-2,4,6,8-11,16-17H,3,5,7H2 |
InChI-Schlüssel |
DQIIKIBGTUBMGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=CC=CC=C2C1)NC3=CC=C(C=C3)[N+](=O)[O-] |
Synonyme |
N-(1,2,3,4-tetrahydro-1-naphthyl)-4-nitroaniline UCI-30002 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















